molecular formula C7H12O5 B8462976 2,3-Dihydroxypropyl 3-oxobutanoate

2,3-Dihydroxypropyl 3-oxobutanoate

Cat. No.: B8462976
M. Wt: 176.17 g/mol
InChI Key: BJXWCJCOADTGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl 3-oxobutanoate is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-oxobutanoate

InChI

InChI=1S/C7H12O5/c1-5(9)2-7(11)12-4-6(10)3-8/h6,8,10H,2-4H2,1H3

InChI Key

BJXWCJCOADTGSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In accordance with at least one other embodiment of the present technology, glycerol can be treated with ethyl acetoacetate in presence of a lipase at from about 55° C. to about 70° C., alternatively from about 20 to about 75, for approximately 14 to 48 hours, alternatively 20 to 36 hours. The lipase can be, for example, Novozyme® 435, Lipozyme® RM IM, or Lipozyme® TL IM, all available from Novozymes A/S, Franklinton, N.C. The reaction can be performed in an inert (e.g., nitrogen) atmosphere. During the reaction, ethyl alcohol by-product can be removed, for example, via distillation. At the end of the reaction, the remaining ethyl acetoacetate can be removed through distillation (e.g., at 60° C., 1 mmHg). The structure of the triglyceride of acetoacetin produced can be confirmed through, for example, NMR analysis and/or GC.
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